3-Pyridineethanol, 3-methanesulfonate
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Overview
Description
3-Pyridineethanol, 3-methanesulfonate is an organic compound with the molecular formula C8H11NO3S. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of a pyridine ring attached to an ethyl group, which is further connected to a methanesulfonate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridineethanol, 3-methanesulfonate typically involves the reaction of 2-(pyridin-3-yl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
2-(Pyridin-3-yl)ethanol+Methanesulfonyl chloride→2-(Pyridin-3-yl)ethyl methanesulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Pyridineethanol, 3-methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can react with this compound under mild conditions to replace the methanesulfonate group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the pyridine ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the pyridine ring.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation of the pyridine ring can lead to the formation of pyridine N-oxide.
Reduction Products: Reduction of the pyridine ring can yield piperidine derivatives.
Scientific Research Applications
3-Pyridineethanol, 3-methanesulfonate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Pyridineethanol, 3-methanesulfonate involves the interaction of the methanesulfonate group with nucleophiles. The methanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The pyridine ring can also participate in various chemical reactions, contributing to the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)ethyl methanesulfonate
- 2-(Pyridin-4-yl)ethyl methanesulfonate
- 2-(Pyridin-3-yl)ethyl tosylate
Uniqueness
3-Pyridineethanol, 3-methanesulfonate is unique due to the position of the pyridine ring and the nature of the methanesulfonate group. The position of the pyridine ring affects the compound’s reactivity and the types of reactions it can undergo. The methanesulfonate group is a strong leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Properties
Molecular Formula |
C8H11NO3S |
---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
2-pyridin-3-ylethyl methanesulfonate |
InChI |
InChI=1S/C8H11NO3S/c1-13(10,11)12-6-4-8-3-2-5-9-7-8/h2-3,5,7H,4,6H2,1H3 |
InChI Key |
YCCSZPAKMFCLRP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCC1=CN=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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